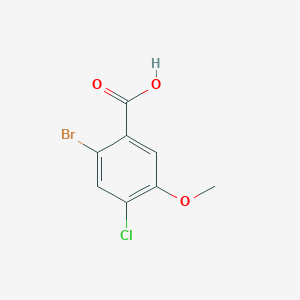

2-Bromo-4-chloro-5-methoxybenzoic acid

Description

Significance of Aryl Halides and Methoxybenzoic Acids in Organic Synthesis Research

Aryl halides, which are organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental building blocks in organic synthesis. thieme-connect.comnih.gov Their significance stems from their ability to participate in a wide array of chemical reactions, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for creating complex molecules. thieme-connect.com The reactivity of aryl halides is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. thieme-connect.com

Methoxybenzoic acids, on the other hand, are benzoic acid derivatives containing a methoxy (B1213986) group. The position of the methoxy group on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule. Methoxybenzoic acids and their derivatives are found in various natural products and are important intermediates in the synthesis of pharmaceuticals. For example, 2-Bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin derivatives and other biologically active molecules. sigmaaldrich.comgoogle.comchemicalbook.com The presence of both aryl halide and methoxybenzoic acid functionalities in a single molecule, as in 2-Bromo-4-chloro-5-methoxybenzoic acid, offers a versatile scaffold for the synthesis of complex target molecules.

Overview of Structural Motifs and Research Relevance of Poly-substituted Benzoic Acids

Poly-substituted benzoic acids, which are benzoic acids bearing multiple substituents on the aromatic ring, are a class of compounds with significant research relevance, particularly in medicinal chemistry and materials science. The specific substitution pattern on the benzoic acid ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can dictate its biological activity or material properties.

Research has shown that poly-substituted benzoic acid derivatives can act as inhibitors for various biological targets. For instance, certain 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. Furthermore, a structurally related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate in the manufacture of SGLT2 inhibitors, a class of drugs used for the treatment of diabetes. thieme-connect.comthieme-connect.com The development of efficient synthetic routes to such poly-substituted benzoic acids is an active area of research. For example, a practical, industrial-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been developed starting from inexpensive and readily available materials. thieme-connect.com

The study of halogenated benzoic acids has also revealed their potential as antimicrobial agents. A recent study investigating the antibacterial and antibiofilm activity of 33 different halogenated acids against pathogenic Vibrio species found that certain iodinated and fluorinated phenylboronic acids were effective at eradicating biofilms. nih.gov This highlights the potential for halogenated benzoic acid scaffolds to be developed into new antibacterial agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGJJWZVUNYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 5 Methoxybenzoic Acid

Retrosynthetic Approaches to 2-Bromo-4-chloro-5-methoxybenzoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the main disconnections involve the carbon-halogen bonds.

Two primary retrosynthetic pathways emerge from this analysis:

Pathway A: C-Br Bond Disconnection: This approach disconnects the bromine atom at the C-2 position. This identifies 4-chloro-5-methoxybenzoic acid as the key precursor. The synthesis would then involve a regioselective electrophilic bromination of this precursor. The challenge lies in controlling the regioselectivity to ensure bromination occurs specifically at the C-2 position.

Pathway B: C-Cl Bond Disconnection: Alternatively, disconnecting the chlorine atom at the C-4 position points to 2-bromo-5-methoxybenzoic acid as the immediate precursor. The forward synthesis would require a regioselective chlorination reaction. Success in this route is contingent on directing the incoming chlorine electrophile to the C-4 position, avoiding other activated sites on the aromatic ring.

A more advanced retrosynthetic strategy involves disconnecting one of the halogens back to an amino group, which can be transformed using a Sandmeyer reaction. For instance, the C-Br bond could be traced back to a diazonium salt, and subsequently to an amino group, suggesting 2-amino-4-chloro-5-methoxybenzoic acid as a potential starting material for a transition metal-mediated synthesis.

Direct Synthesis Strategies Involving Electrophilic Aromatic Substitution

Direct halogenation of a suitable benzoic acid derivative is the most straightforward approach to synthesizing this compound. The success of these strategies hinges on the directing effects of the substituents already present on the aromatic ring.

Regioselective Bromination of Chloro-methoxybenzoic Acid Precursors

This strategy employs 4-chloro-5-methoxybenzoic acid as the starting material. In this molecule, the substituents exert distinct electronic effects that guide the position of the incoming electrophile (Br+).

The methoxy (B1213986) group (-OCH₃) at C-5 is a powerful activating, ortho, para-directing group. It strongly activates positions C-2, C-4 (blocked), and C-6.

The carboxyl group (-COOH) at C-1 is a deactivating, meta-directing group, directing towards C-3 and C-5 (blocked).

The chloro group (-Cl) at C-4 is a deactivating, ortho, para-directing group, directing towards C-1 (blocked), C-3, and C-5 (blocked).

The outcome of the electrophilic substitution is determined by the most powerful activating group, which is the methoxy group. It directs the bromination to the position para to it, C-2, which is the desired position. Standard brominating agents like molecular bromine (Br₂) in a solvent such as acetic acid, or N-Bromosuccinimide (NBS) with a catalyst, can be used for this transformation.

Regioselective Chlorination of Bromo-methoxybenzoic Acid Precursors

This approach begins with 2-bromo-5-methoxybenzoic acid, a precursor that can be synthesized from 3-methoxybenzoic acid (m-anisic acid). prepchem.comgoogle.comgoogle.com The directing effects in this precursor are as follows:

The methoxy group (-OCH₃) at C-5 is an activating, ortho, para-directing group, activating positions C-4, C-6, and C-2 (blocked).

The bromo group (-Br) at C-2 is a deactivating, ortho, para-directing group.

The carboxyl group (-COOH) at C-1 is a deactivating, meta-directing group.

Again, the activating methoxy group governs the regioselectivity, directing the incoming electrophile (Cl+) to the available ortho positions, C-4 and C-6. Chlorination is expected to preferentially occur at C-4 to yield this compound, as this position is less sterically hindered than C-6, which is adjacent to the bulky bromine atom. Reagents like N-chlorosuccinimide (NCS) are suitable for such chlorinations. google.com

A variety of methods have been reported for the synthesis of the 2-bromo-5-methoxybenzoic acid precursor, with high yields and purity. google.com

| Brominating Agent(s) | Solvent/Catalyst System | Yield | Purity | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | Chloroform, H₂SO₄, KBrO₃, Red Phosphorus | 92.7% | 99.2% | google.com |

| Dibromohydantoin | Dichloromethane (B109758), H₂SO₄, KBrO₃, Red Phosphorus | 93.6% | 99.4% | google.com |

| Bromine | Acetic Acid, Water | 79% | Not Specified | prepchem.com |

| Alkali Metal Bromide / Bromate | Organic Acid | 85% | >99.0% | google.com |

Tandem Halogenation Protocols

A tandem or one-pot synthesis, where a precursor is sequentially brominated and chlorinated without isolation of intermediates, presents an efficient but challenging route. A hypothetical starting material would be 3-methoxybenzoic acid. The first step would be bromination, which, as established, occurs selectively at the C-2 position (para to the methoxy group). prepchem.comgoogle.com The subsequent chlorination in the same pot would then need to proceed selectively at the C-4 position of the newly formed 2-bromo-5-methoxybenzoic acid.

Controlling the reaction conditions, such as the stoichiometry of the halogenating agents and the reaction temperature, would be critical to prevent the formation of di-halogenated or other isomeric byproducts. While one-pot syntheses for related halo-aromatics have been developed, patsnap.comgoogle.com a specific, optimized tandem protocol for this compound is not widely reported, likely due to the complexity of controlling the regiochemistry of two distinct halogenation steps.

Advanced Synthetic Transformations for this compound

Modern synthetic methods, particularly those using transition metals, offer alternative and highly specific routes to complex aromatic compounds.

Transition Metal-Catalyzed Functionalization of Aryl Precursors

The Sandmeyer reaction is a powerful transition metal-mediated transformation used to replace an aryl amino group with a halide via a diazonium salt intermediate. wikipedia.orgbyjus.com This method offers a robust pathway to this compound, which can avoid some of the regioselectivity challenges of direct halogenation.

A plausible synthetic sequence could begin with 4-amino-2-methoxybenzoic acid . This precursor would first be brominated. The amino group is a highly activating ortho, para-director, and the methoxy group is also an ortho, para-director. This would lead to bromination at C-5, ortho to the amino group and meta to the methoxy group. The resulting 4-amino-5-bromo-2-methoxybenzoic acid could then undergo a Sandmeyer reaction. The amino group at C-4 is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This intermediate is then treated with a copper(I) chloride (CuCl) catalyst, which facilitates the replacement of the diazonium group with a chlorine atom to yield the final product.

Industrial scale-up processes for similar structures, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, have successfully utilized the Sandmeyer reaction as the key step for introducing the chloro substituent. thieme-connect.comresearchgate.net In these processes, an amino-bromo intermediate is treated with NaNO₂ and then CuCl/HCl to achieve high yields of the final chlorinated product. thieme-connect.comresearchgate.net

| NaNO₂ (equivalents) | Acid System | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1.1 | conc. HCl | CuCl/conc. HCl | -5 to 5 °C | 85% | researchgate.net |

| 1.2 | conc. HCl | CuCl/conc. HCl | -5 to 5 °C | 88% | researchgate.net |

| 1.3 | conc. HCl | CuCl/conc. HCl | -5 to 5 °C | 92% | researchgate.net |

This transition metal-catalyzed approach provides a highly effective and regioselective alternative to classical electrophilic aromatic substitution for the synthesis of this compound.

Oxidative Pathways to the Carboxylic Acid Moiety from Benzaldehyde (B42025) Intermediates

The oxidation of a benzaldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding benzaldehyde, 2-bromo-4-chloro-5-methoxybenzaldehyde (B8655222), serves as a key intermediate. The structure of this precursor is confirmed by its entry in chemical databases like PubChem. uni.lu

Various oxidizing agents can be employed for this conversion, with the choice often depending on factors such as substrate tolerance to reaction conditions, desired purity, and scalability. A common and effective method for the oxidation of substituted benzaldehydes is the use of sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger, such as sulfamic acid or hydrogen peroxide. For instance, a process for preparing the related compound 2-bromo-5-hydroxy-4-methoxybenzoic acid from its corresponding benzaldehyde utilizes sodium chlorite with sulfamic acid in high yield. google.com This method is generally mild and selective for the aldehyde group, minimizing side reactions on the electron-rich aromatic ring.

Another potent oxidizing agent is potassium permanganate (B83412) (KMnO4). In the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, the precursor 2-bromo-4,5-dimethoxy toluene (B28343) is oxidized to the carboxylic acid using potassium permanganate under the catalysis of a phase transfer agent like tetrabutylammonium (B224687) bromide. google.com This suggests that the oxidation of the aldehyde to the carboxylic acid would also be feasible using KMnO4, although careful control of reaction conditions would be necessary to prevent over-oxidation or side reactions with the other substituents on the ring.

The table below summarizes potential oxidative pathways for the conversion of 2-bromo-4-chloro-5-methoxybenzaldehyde to the target benzoic acid, based on analogous transformations.

| Oxidizing Agent | Co-reagent/Catalyst | Typical Conditions | Advantages | Potential Challenges |

| Sodium Chlorite (NaClO2) | Sulfamic Acid (H2NSO3H) | Aqueous solvent system, room temperature | High selectivity, mild conditions, high yield | Requires a chlorine scavenger |

| Potassium Permanganate (KMnO4) | Phase Transfer Catalyst (e.g., TBAB) | Biphasic system, elevated temperature | Strong oxidant, cost-effective | Potential for over-oxidation, waste generation (MnO2) |

| Hydrogen Peroxide (H2O2) | Acid or Base catalyst | Aqueous solution | "Green" oxidant (water as byproduct) | May require harsher conditions or longer reaction times |

Strategies for Methoxy Group Installation and Modification

One common strategy is to start with a precursor that already contains a methoxy group. For example, the synthesis of the related 2-bromo-5-methoxybenzoic acid often starts from m-methoxybenzoic acid. google.com This precursor is then subjected to bromination to install the bromine atom at the desired position, directed by the existing methoxy and carboxylic acid groups. A similar approach could be envisioned for the target molecule, starting from a suitably substituted methoxybenzoic acid derivative.

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group, such as a nitro or fluoro group, at the desired position. However, the electron-donating nature of the other substituents (bromo, chloro) might render this approach challenging.

Modification of existing functional groups is another viable strategy. For instance, demethylation of a dimethoxy precursor can be used to generate a hydroxyl group, which can then be selectively re-methylated. In the synthesis of a complex molecule, a demethylation step was achieved using sodium methoxide (B1231860) and dodecanethiol to yield a specific hydroxylated intermediate. acs.org While this is a modification rather than an installation, it highlights the range of available techniques to manipulate methoxy groups in polysubstituted aromatics.

A more modern approach involves the direct C-H alkoxylation of the aromatic ring. For example, an electrochemical method has been developed for the site-selective alkoxylation of twisted 2-arylbenzoic acids. rsc.org This method utilizes an electrochemical cross-dehydrogenative coupling of the benzoic acid with an alcohol, offering a direct route to alkoxylated products without the need for pre-functionalized substrates. rsc.org While this specific method may not be directly applicable to the target molecule's substitution pattern, it represents a frontier in the selective installation of alkoxy groups.

Process Optimization and Scale-Up Research for this compound

The transition from a laboratory-scale synthesis to an industrial process for producing this compound requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. Research in this area often focuses on maximizing yield, minimizing impurities, and developing environmentally benign procedures.

A study on the scale-up of a closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides valuable insights into the challenges and strategies for process optimization of halogenated benzoic acids. thieme-connect.comthieme-connect.com In this process, which started from dimethyl terephthalate, each step, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, was optimized for large-scale production, achieving a batch size of approximately 70 kg. thieme-connect.com

Key areas for process optimization include:

Reagent Selection: Choosing cost-effective, readily available, and safe reagents is crucial. For example, using N-bromosuccinimide (NBS) as a brominating agent was found to be preferable to other reagents due to better control over the formation of impurities. thieme-connect.com

Solvent Choice: The selection of solvents impacts reaction rates, product solubility, and ease of purification. The process for the analogous compound involved solvent exchange steps to facilitate purification and isolation of intermediates. thieme-connect.com

Temperature and Reaction Time: Precise control of reaction temperature is often necessary to maximize the yield of the desired product and minimize the formation of byproducts. Optimization studies typically involve running the reaction at various temperatures and monitoring the product distribution over time. thieme-connect.com

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is a critical aspect of process optimization. This may involve crystallization, extraction, or chromatographic techniques adapted for large-scale operations.

High-Yield Synthesis Protocols and Impurity Control

Achieving a high yield of this compound with minimal impurities is a primary goal of synthetic protocol development. Impurities can arise from side reactions such as the formation of regioisomers or poly-halogenated products.

In the synthesis of the analogous 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, the formation of a dibromo impurity was a significant issue. thieme-connect.com The optimization of the bromination step revealed that using 1.22 equivalents of N-bromosuccinimide at a controlled temperature of 0–10°C provided the best results in terms of yield and purity. thieme-connect.com This highlights the importance of precise stoichiometric control and temperature management in minimizing impurity formation.

The following table summarizes key parameters that are often optimized to achieve high yields and control impurities in the synthesis of halogenated benzoic acids, based on the findings from the synthesis of related compounds. thieme-connect.comgoogle.com

| Parameter | Optimization Strategy | Rationale |

| Stoichiometry of Halogenating Agent | Precise control of the molar equivalents of the brominating and chlorinating agents. | Prevents the formation of di- and poly-halogenated byproducts. |

| Reaction Temperature | Lowering the reaction temperature during halogenation steps. | Increases the selectivity of the reaction and reduces the rate of side reactions. |

| Catalyst Selection | Use of catalysts to direct the reaction towards the desired product. | Can inhibit the formation of undesired regioisomers. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, a catalyst was used to inhibit the formation of the 4-bromo-2-chlorobenzoic acid impurity. google.com |

| Purification Method | Development of efficient crystallization or recrystallization procedures. | Removes impurities from the final product. The choice of solvent is critical for effective purification. |

High-performance liquid chromatography (HPLC) is an essential analytical tool for monitoring reaction progress and assessing the purity of the final product, enabling the fine-tuning of reaction conditions to achieve optimal results. google.com

Green Chemistry Principles in Halogenated Benzoic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. The 12 principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses.

Key green chemistry considerations for the synthesis of halogenated benzoic acids include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products. This can be achieved by optimizing reaction conditions to maximize yield and reduce the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy are preferred as they generate less waste.

Less Hazardous Chemical Synthesis: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the choice of reagents and solvents. For example, avoiding the use of highly toxic solvents like carbon tetrachloride in favor of greener alternatives.

Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents and separation agents should be made unnecessary wherever possible and innocuous when used. The synthesis of 2-bromo-5-methoxybenzoic acid has been reported using water as a solvent, which is a significant improvement over traditional methods that use halogenated hydrocarbon solvents. google.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of phase transfer catalysts or other catalytic systems can improve reaction efficiency and reduce waste. google.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.

By integrating these principles into the design of the synthesis for this compound, it is possible to develop a process that is not only economically viable but also environmentally sustainable.

Chemical Reactivity and Derivatization of 2 Bromo 4 Chloro 5 Methoxybenzoic Acid

Reactivity of the Halogen Substituents: Bromine and Chlorine

The benzene (B151609) ring of 2-Bromo-4-chloro-5-methoxybenzoic acid is substituted with two different halogens, bromine at the C-2 position and chlorine at the C-4 position. Their reactivity is highly dependent on the reaction type, with electronic and steric factors dictating the preferred site of transformation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, typically proceeding via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. lumenlearning.comyoutube.com

In the case of this compound, the reactivity of the two halogen atoms is subject to competing electronic effects:

Chlorine at C-4: This position is para to the electron-withdrawing carboxylic acid group (-COOH). This positional arrangement provides significant resonance stabilization for a Meisenheimer complex formed by nucleophilic attack at C-4, thereby activating the chlorine atom for substitution. youtube.com

Bromine at C-2: This position is para to the electron-donating methoxy (B1213986) group (-OCH3). Electron-donating groups destabilize the negatively charged intermediate, thus deactivating the C-2 position towards nucleophilic attack.

While bromine is generally a better leaving group than chlorine in many contexts, the rate-determining step in most SNAr reactions is the initial nucleophilic attack. youtube.com The stabilization of the intermediate is the dominant factor. Therefore, nucleophilic aromatic substitution on this substrate is expected to occur selectively at the C-4 position, leading to the displacement of the chlorine atom.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For aryl halides, the reactivity order is dictated by the carbon-halogen bond dissociation energy, which generally follows the trend: C-I > C-Br > C-Cl. nih.gov This established reactivity trend allows for highly regioselective reactions on polyhalogenated aromatic compounds.

For this compound, the carbon-bromine bond at the C-2 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond at the C-4 position. nih.gov Consequently, Suzuki-Miyaura, Heck, and Sonogashira couplings can be performed selectively at the C-2 position, leaving the chlorine atom untouched. This provides a reliable strategy for introducing new carbon-carbon or carbon-heteroatom bonds at the position ortho to the carboxylic acid group.

| Reaction Type | Coupling Partner | General Product | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | 2-Aryl/Vinyl-4-chloro-5-methoxybenzoic acid | Highly versatile for C(sp²)-C(sp²) bond formation. Tolerates a wide range of functional groups. organic-chemistry.org |

| Heck | Alkene (e.g., Styrene, Acrylate) | 2-Alkenyl-4-chloro-5-methoxybenzoic acid | Forms a new C(sp²)-C(sp²) bond by coupling with an olefin. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-Alkynyl-4-chloro-5-methoxybenzoic acid | Forms a C(sp²)-C(sp) bond, typically using Pd and Cu(I) cocatalysts. libretexts.orgwikipedia.org |

Halogen-Dance Rearrangements in Aryl Halides

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This transformation typically requires a very strong base, such as lithium diisopropylamide (LDA), to deprotonate the aromatic ring, which then initiates a series of metal-halogen exchanges that lead to the rearranged product. researchgate.netwhiterose.ac.uk

For this compound, a halogen dance rearrangement is considered highly improbable under standard basic conditions. The molecule possesses a highly acidic proton on the carboxylic acid group. Any strong base introduced into the system would preferentially and rapidly deprotonate the carboxylic acid to form the corresponding carboxylate salt. This would render the aromatic ring electron-rich, making subsequent deprotonation of a C-H bond on the ring—the necessary first step for the halogen dance—extremely difficult. Therefore, the intrinsic acidity of the substrate prevents the conditions needed to initiate this type of rearrangement.

Decarboxylative Halogenation Techniques for Analogous Systems

Decarboxylative halogenation is a process that replaces a carboxylic acid group with a halogen atom. While this reaction would decompose the title compound, it is a relevant technique for synthesizing analogous aryl halides from other aromatic carboxylic acids. nih.gov Classical methods like the Hunsdiecker reaction often have limited utility for aromatic acids. However, modern advancements have led to more efficient protocols.

Recent methods enable the decarboxylative bromination of a wide range of electron-rich aromatic and heteroaromatic acids, which were previously poor substrates for such transformations. nih.gov These reactions can be achieved using transition-metal-free systems or through photoredox catalysis, often under mild conditions. nih.govnih.gov For example, various substituted benzoic acids can be converted to their corresponding aryl bromides, demonstrating a powerful method for producing valuable synthetic intermediates from abundant starting materials. princeton.edu

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry, and the one present on this compound is no exception. It serves as a primary site for derivatization, most commonly through esterification.

Esterification Reactions and Ester Hydrolysis

Esterification is the process of converting a carboxylic acid into an ester. This is a fundamental and widely used transformation. For this compound, several standard methods can be employed, although the presence of the ortho-bromo substituent may introduce some steric hindrance, potentially requiring slightly more forcing conditions than for an unsubstituted benzoic acid. Hydrolysis, the reverse reaction, can be readily achieved through acid or base catalysis to regenerate the carboxylic acid from its ester derivative.

| Method | Reagents | Description |

|---|---|---|

| Fischer-Speier Esterification | An alcohol (R-OH) and a strong acid catalyst (e.g., H₂SO₄) | A classic, equilibrium-driven process. The reaction is typically heated with an excess of the alcohol to drive it towards the ester product. |

| Alkylation of Carboxylate Salt | A base (e.g., NaH, K₂CO₃) followed by an alkyl halide (R-X) | The carboxylic acid is first deprotonated to form a more nucleophilic carboxylate salt, which then displaces a halide from an alkylating agent in an SN2 reaction. |

| Acid Chloride/Anhydride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride followed by an alcohol (R-OH) | The carboxylic acid is first converted to a more reactive acid chloride, which then reacts rapidly and irreversibly with an alcohol to form the ester. |

Amidation and Peptide Coupling

The carboxylic acid moiety of this compound is readily converted into amide derivatives through various standard and specialized synthetic protocols. This transformation is fundamental in medicinal chemistry and materials science for introducing new functionalities and building larger molecular architectures.

The most direct method involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. While simple conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with an amine is effective, milder conditions are often preferred, especially when dealing with sensitive substrates. For this, a host of peptide coupling reagents have been developed to promote amide bond formation with high efficiency and minimal side reactions, particularly racemization in chiral systems. bachem.com

These reagents work by generating a highly reactive species in situ which is then susceptible to aminolysis. The primary classes of coupling reagents applicable to this compound include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. They are often employed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) which act as activated ester intermediates, enhancing reaction rates and suppressing side reactions. acs.org

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) convert the carboxylic acid into an activated OBt ester. bachem.com

Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents, known for their high reactivity. bachem.comacs.org

The general scheme for amidation using these coupling reagents involves mixing the carboxylic acid, the amine, the coupling reagent, and a non-nucleophilic base (such as N,N-diisopropylethylamine, DIPEA) in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

| Reagent Class | Example Reagents | Typical Additives | Notes |

| Carbodiimides | EDCI, DCC | HOBt, HOAt | Widely used, cost-effective. Additives improve efficiency and reduce side reactions. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | --- | Highly efficient, forms an activated ester intermediate. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | --- | Very rapid and effective coupling. HATU is particularly potent for hindered couplings. bachem.comacs.org |

| Other | DEPBT | --- | Known for its remarkable resistance to racemization, making it ideal for sensitive fragments. acs.org |

Reduction to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to either the corresponding primary alcohol or the aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to (2-Bromo-4-chloro-5-methoxyphenyl)methanol: The complete reduction of the carboxylic acid to the primary alcohol requires strong hydride-donating reagents. The most common and effective reagents for this transformation are:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous acidic workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide salts.

Borane (BH₃): Borane, usually used as a complex with THF (BH₃·THF), is another excellent reagent for reducing carboxylic acids. It offers greater functional group tolerance compared to LiAlH₄, as it does not typically reduce esters, amides, or halides under the same conditions.

Reduction to 2-Bromo-4-chloro-5-methoxybenzaldehyde (B8655222): The partial reduction of a carboxylic acid to an aldehyde is a more delicate process, as the product aldehyde is more susceptible to reduction than the starting acid. Therefore, direct reduction is challenging and often proceeds through the formation of an intermediate derivative:

Via an Acyl Chloride: The carboxylic acid can be converted to its acyl chloride using SOCl₂ or (COCl)₂. The resulting acyl chloride is then reduced using a sterically hindered and less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride [LiAlH(OtBu)₃], at low temperatures. This method, a variation of the Rosenmund reduction, prevents over-reduction to the alcohol.

Via a Weinreb Amide: A highly effective modern method involves converting the carboxylic acid to an N-methoxy-N-methylamide, also known as a Weinreb amide. This is achieved by coupling the acid with N,O-dimethylhydroxylamine using standard amidation procedures. The Weinreb amide can then be treated with a moderate reducing agent like diisobutylaluminium hydride (DIBAL-H) or LiAlH₄. The reaction stops at the aldehyde stage due to the formation of a stable chelated intermediate, which only collapses to the aldehyde upon aqueous workup. byjus.com

Reactivity of the Methoxy Group

Selective Demethylation Reactions

The cleavage of the methyl ether on the aromatic ring to yield the corresponding phenol (B47542), 2-bromo-4-chloro-5-hydroxybenzoic acid, is a key transformation. This O-demethylation can be achieved using various reagents that target the ether linkage. chem-station.com The choice of reagent often depends on the other functional groups present in the molecule and the desired reaction conditions.

Boron Tribromide (BBr₃): This is arguably the most effective and widely used reagent for cleaving aryl methyl ethers. researchgate.netgoogle.com As a strong Lewis acid, BBr₃ coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) to control its high reactivity. chem-station.comresearchgate.net

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, usually requiring high temperatures for extended periods. rsc.org The mechanism involves protonation of the ether oxygen followed by Sₙ2 attack by the halide ion. chem-station.com

Lewis Acids: Aluminum chloride (AlCl₃) is another Lewis acid capable of mediating demethylation, though its reactivity is generally lower than BBr₃. chem-station.comrsc.org It is often used at higher temperatures or with additives.

Thiol-Based Reagents: Nucleophilic cleavage can be accomplished using thiolates, such as sodium thioethoxide (B8401739) (NaSEt) or dodecanethiol in the presence of a base like sodium methoxide (B1231860), in a high-boiling polar aprotic solvent like DMF or NMP. acs.orgresearchgate.net

| Reagent | Mechanism Type | Typical Conditions | Advantages/Disadvantages |

| BBr₃ | Lewis Acid | DCM, -78 °C to RT | Highly effective, works under mild conditions; very reactive and moisture-sensitive. chem-station.comresearchgate.net |

| HBr (47% aq.) | Brønsted Acid | Acetic acid, reflux (~130 °C) | Simple procedure; requires harsh, high-temperature conditions. chem-station.comrsc.org |

| AlCl₃ | Lewis Acid | DCM or MeCN, heat | Less reactive than BBr₃; often requires heating. chem-station.comrsc.org |

| Alkyl Thiols + Base | Nucleophilic | NMP or DMSO, ~130-150 °C | Avoids strong acids; requires high temperatures and can have odor issues with low-molecular-weight thiols. acs.orgresearchgate.net |

Formation of Other Ether Derivatives

Direct conversion of the methoxy group into another ether is not a standard reaction. Instead, the synthesis of other ether derivatives of 2-bromo-4-chloro-benzoic acid is typically accomplished in a two-step sequence involving demethylation followed by alkylation.

Demethylation: The first step is the cleavage of the methoxy group to the phenol (2-bromo-4-chloro-5-hydroxybenzoic acid) using one of the methods described in section 3.3.1.

Alkylation (Williamson Ether Synthesis): The resulting phenol is then alkylated. The Williamson ether synthesis is the most common and versatile method for this step. It involves the deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide anion. This anion then undergoes an Sₙ2 reaction with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate, to form the new ether linkage.

For instance, the synthesis of 2-bromo-4-chloro-5-ethoxybenzoic acid from this compound would proceed by first treating with BBr₃ to get the phenol, followed by reaction with ethyl iodide and K₂CO₃ in a solvent like acetone (B3395972) or DMF.

Another, more specialized method for ether synthesis is the alkoxymercuration-demercuration of an alkene, where the phenol acts as the nucleophile. libretexts.org However, for simple ether derivatives, the Williamson synthesis remains the most practical and widely applied approach. masterorganicchemistry.com

Aromatic Ring Functionalization Beyond Halogenation

Directed Ortho Metalation (DOM) and Related Organometallic Strategies

Directed ortho-metalation (DOM) is a powerful strategy for regioselective C-H bond activation and functionalization of substituted aromatic rings. organic-chemistry.org This reaction relies on a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-proton. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents. bohrium.comsemanticscholar.org

For this compound, the potential DMGs are the carboxylate (formed in situ upon reaction with the basic reagent), the methoxy group, and the halogen atoms. The established hierarchy of directing ability places the carboxylate and methoxy groups as significantly stronger directors than halogens. rsc.org

In this specific molecule, both the carboxylate at C1 and the methoxy group at C5 direct metalation to the C6 position. This synergistic effect makes the C6 proton the most acidic on the ring and the exclusive site of metalation. The reaction is typically performed using at least two equivalents of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in THF at -78 °C. acs.org The first equivalent of base deprotonates the acidic carboxylic proton, while the second deprotonates the C6 position.

The resulting C6-lithiated dianion is a potent nucleophile that can react with a diverse range of electrophiles, enabling the synthesis of contiguously substituted benzoic acids.

| Electrophile | Reagent Example | Introduced Group | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | -CH₃ | 6-Methyl derivative |

| Aldehyde/Ketone | Benzaldehyde (B42025) (PhCHO) | -CH(OH)Ph | Secondary alcohol |

| Carbon Dioxide | CO₂ (solid or gas) | -COOH | Dicarboxylic acid |

| Iodine | I₂ | -I | 6-Iodo derivative |

| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe | Thioether |

| Silanes | Trimethylsilyl chloride (TMSCl) | -SiMe₃ | Silylated derivative |

This methodology provides a predictable and efficient route to complex aromatic structures that would be challenging to access through classical electrophilic aromatic substitution reactions. bohrium.com

Nitration and Sulfonation Reactions

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, involve the attack of an electron-rich aromatic ring on a strong electrophile. msu.edumasterorganicchemistry.com The rate and position of this attack are influenced by the substituents attached to the ring. These substituents can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directing.

Directing Effects of Substituents

The substituents on the this compound ring have competing directing effects. Their individual characteristics are summarized below:

Methoxy group (-OCH₃): This is a strongly activating group and an ortho, para-director. organicchemistrytutor.comvaia.comlibretexts.org The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more nucleophilic. organicchemistrytutor.comjove.com This resonance effect generally outweighs its inductive electron-withdrawing effect. vaia.com

Bromo (-Br) and Chloro (-Cl) groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less reactive towards electrophiles. youtube.com However, they are ortho, para-directors because their lone pairs can participate in resonance, stabilizing the carbocation intermediate (arenium ion) formed during attack at these positions. youtube.comuri.edu

Carboxylic acid group (-COOH): This is a moderately deactivating group and a meta-director. numberanalytics.comquora.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. numberanalytics.com The deactivation is particularly strong at the ortho and para positions, thus directing incoming electrophiles to the meta position. quora.comlibretexts.org

The following table provides a summary of the directing effects of the substituents present on the this compound ring.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -Br | 2 | Deactivating | ortho, para |

| -Cl | 4 | Deactivating | ortho, para |

| -OCH₃ | 5 | Activating | ortho, para |

| -COOH | 1 | Deactivating | meta |

Predicted Outcome of Nitration and Sulfonation

For the nitration of this compound, which is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile, the position of substitution will be determined by the interplay of these directing effects. masterorganicchemistry.comnih.gov Similarly, sulfonation, usually performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), involves the SO₃ or protonated SO₃H⁺ electrophile. aakash.ac.inlibretexts.orglibretexts.org

The methoxy group at position 5 is the most powerful activating group and will strongly direct the incoming electrophile to its ortho and para positions. The para position to the methoxy group is already occupied by the bromine atom (position 2). The two ortho positions are at carbon 4 (occupied by chlorine) and carbon 6. Therefore, the methoxy group will strongly direct the incoming electrophile to position 6.

The bromo and chloro groups, being ortho, para-directors, will also influence the regioselectivity. The chloro group at position 4 would direct to positions 3 and 5 (both occupied). The bromo group at position 2 would direct to position 3 and 6.

The carboxylic acid group at position 1 is a meta-director and would direct the incoming electrophile to positions 3 and 5 (both occupied).

Considering these combined effects, the most likely position for electrophilic attack is at position 6 . This position is ortho to the strongly activating methoxy group and is not sterically hindered by adjacent groups. The directing effects of the bromo group also support substitution at this position. The deactivating nature of the carboxylic acid and the halogen substituents will likely necessitate forcing conditions (e.g., higher temperatures or stronger reagents) to achieve the reaction.

Therefore, the expected major product of both the nitration and sulfonation of this compound would be 2-bromo-4-chloro-5-methoxy-6-nitrobenzoic acid and 2-bromo-4-chloro-5-methoxy-6-sulfobenzoic acid, respectively.

Applications of 2 Bromo 4 Chloro 5 Methoxybenzoic Acid As a Key Synthetic Intermediate

Synthesis of Complex Organic Molecules and Heterocyclic Systems

The structural features of 2-Bromo-4-chloro-5-methoxybenzoic acid, particularly the presence of a carboxylic acid group and a bromine atom ortho to it, suggest its utility in a range of coupling and cyclization reactions for the assembly of complex molecular scaffolds.

Precursors for Benzochromenone Frameworks

In a related context, the synthesis of urolithin C derivatives has been accomplished using 2-bromo-4-hydroxy-5-methoxybenzoic acid, highlighting the utility of 4,5-disubstituted-2-bromobenzoic acids in accessing these frameworks. researchgate.net Given these precedents, it is plausible that this compound could serve as a precursor for novel, chlorinated benzochromenone analogues, although specific examples are not documented in the current scientific literature.

Synthesis of Isoindolinone Derivatives

There is no specific information in the reviewed scientific literature that describes the use of this compound in the synthesis of isoindolinone derivatives. However, the general synthetic strategies for isoindolinones often involve the use of ortho-halogenated benzoic acids. These methods can include transition-metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, to introduce a side chain that can subsequently be cyclized to form the isoindolinone ring system. The bromo- and chloro-substituents on this compound could potentially be exploited in such synthetic routes.

Building Block for Substituted Aminobenzacridines

Detailed research on the application of this compound as a building block for substituted aminobenzacridines is not available in the current body of scientific literature. The synthesis of aminobenzacridines typically involves the condensation of an aminobenzoic acid or its derivative with a suitable cyclic ketone or a related coupling partner. The specific substitution pattern of this compound would likely require a multi-step synthetic sequence to be incorporated into an aminobenzacridine framework, potentially involving initial functionalization at the bromine or carboxylic acid positions.

Intermediate in the Development of Bioactive Compounds

The potential of this compound as an intermediate extends to the synthesis of various bioactive compounds, where the introduction of its specific substitution pattern could modulate the pharmacological properties of the target molecules.

Preparation of Urolithin Derivatives

As discussed in section 5.1.1, while direct evidence for the use of this compound in urolithin synthesis is lacking, the established use of its analogue, 2-bromo-5-methoxybenzoic acid, is well-documented. nih.govresearchgate.netorganic-chemistry.org Urolithins are metabolites produced by the gut microflora from ellagic acid and have garnered significant interest due to their potential antioxidant and anti-inflammatory properties. organic-chemistry.org The synthesis of urolithin derivatives from 2-bromo-5-methoxybenzoic acid typically involves an Ullmann condensation with a polyphenol, followed by intramolecular cyclization. organic-chemistry.org A process for the scale-up synthesis of urolithins also starts with 2-bromo-5-methoxybenzoic acid. organic-chemistry.org The synthesis of 2-bromo-5-methoxybenzoic acid itself is a topic of interest, with various methods being developed to improve yield and purity. researchgate.net

| Precursor | Synthesized Bioactive Compound Class | Key Reaction Type |

| 2-bromo-5-methoxybenzoic acid | Urolithin Derivatives | Hurtley Reaction / Ullmann Condensation |

| 2-bromo-4-hydroxy-5-methoxybenzoic acid | Urolithin C Derivatives | Not specified |

This table presents information on related compounds due to the absence of direct data for this compound.

Precursor for Advanced Pharmaceutical Intermediates, including SGLT2 Inhibitor Analogues

The role of this compound as a precursor for SGLT2 inhibitor analogues is not specifically described in the available scientific and patent literature. However, it is crucial to note that a structurally related isomer, 5-bromo-2-chlorobenzoic acid , and its derivatives are pivotal intermediates in the synthesis of several approved SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin. google.comwipo.int The synthesis of these drugs often involves the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride (derived from 5-bromo-2-chlorobenzoic acid) to form 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com This intermediate is then further elaborated to construct the final C-aryl glucoside structure characteristic of SGLT2 inhibitors. google.com

Another key intermediate that has been synthesized on an industrial scale is 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is also used in the preparation of promising SGLT2 inhibitors. researchgate.net The synthesis of these diarylmethane-based SGLT2 inhibitors often relies on the availability of appropriately substituted aromatic carboxylic acids. nih.gov

The stark difference in the substitution pattern between the requested compound (this compound) and the key intermediates used in the synthesis of current SGLT2 inhibitors (e.g., 5-bromo-2-chlorobenzoic acid) suggests that the former is not a direct or common precursor in these established synthetic routes.

| Intermediate | Target Drug Class | Example(s) of Final Product |

| 5-bromo-2-chlorobenzoic acid | SGLT2 Inhibitors | Dapagliflozin, Empagliflozin |

| 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | SGLT2 Inhibitors | Investigational SGLT2 inhibitors |

| 5-bromo-2-chloro-4'-ethoxy benzophenone | SGLT2 Inhibitors | Intermediate for Dapagliflozin |

This table highlights the established use of a structural isomer in the synthesis of SGLT2 inhibitors.

Application in Agrochemical Compound Synthesis

While direct, large-scale application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are highly relevant to the agrochemical industry. The presence of mixed halogens (bromine and chlorine) and a methoxy (B1213986) group on a benzoic acid framework makes it a promising precursor for the development of new active ingredients. nih.govnih.gov

The synthesis of novel pesticides, including herbicides, fungicides, and insecticides, often involves the use of halogenated aromatic intermediates. nih.govresearchgate.netresearchgate.net The specific substitution pattern of this compound offers several reactive sites for further chemical modification, allowing for the introduction of various pharmacophores and the fine-tuning of the molecule's physicochemical properties to enhance biological activity and selectivity.

For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, which are common moieties in a wide range of agrochemicals. The halogen atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, a common strategy in the synthesis of complex agrochemical structures.

The development of new herbicides, for example, has involved the use of substituted benzoic acids. mdpi.com Similarly, novel fungicides and insecticides have been synthesized from precursors containing halogenated aromatic rings. rsc.orgnih.gov Given these precedents, this compound represents a potential building block for the creation of next-generation agrochemicals.

Structure-Reactivity Relationship Studies for Novel Chemical Entities

The reactivity of this compound is dictated by the interplay of its various substituents. The carboxylic acid group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating group. The bromine and chlorine atoms are also deactivating yet are ortho, para-directing.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the molecule's electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting its reactivity. researchgate.net For instance, the location of the LUMO can indicate the most likely sites for nucleophilic attack.

Quantitative structure-activity relationship (QSAR) studies on related benzoic acid derivatives have shown that factors like lipophilicity (logP) and the electronic nature of substituents significantly influence their biological activity. nih.govnih.gov The presence of both bromo and chloro substituents in this compound would contribute to its lipophilicity, a key factor in the transport of a molecule to its target site in a pest. The relative positions of the substituents also create a unique steric and electronic environment that can influence its binding to target enzymes or receptors. icm.edu.pl

The study of such structure-reactivity relationships is fundamental in the rational design of new chemical entities with desired biological activities, and this compound serves as an interesting scaffold for such investigations.

Future Research Trajectories and Industrial Relevance of Halogenated Methoxybenzoic Acids

The demand for new and effective agrochemicals continues to grow, driven by the need to ensure food security for a rising global population and the development of resistance to existing pesticides. openpr.com Halogenated organic compounds are of significant importance in the agrochemical industry, with a high percentage of recently launched pesticides containing at least one halogen atom. nih.govresearchgate.netresearchgate.net This trend highlights the industrial relevance of halogenated intermediates like this compound.

Future research is likely to focus on several key areas:

Development of Novel Synthesis Methods: The efficient and cost-effective synthesis of polysubstituted aromatic compounds is a continuous area of research. New catalytic methods and process optimization will be crucial for the industrial-scale production of intermediates like this compound. google.comthieme-connect.com

Exploration of New Biological Activities: The unique substitution pattern of this compound makes it a candidate for screening for a wide range of biological activities, not just in agrochemicals but also in pharmaceuticals. nih.govnih.gov

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, for example, using enzymatic halogenation or greener solvents, is a growing trend in the chemical industry. researchgate.net

The industrial relevance of halogenated methoxybenzoic acids is tied to their versatility as building blocks for a diverse range of complex molecules. As the search for novel agrochemicals with improved efficacy and environmental profiles continues, intermediates like this compound will likely play an increasingly important role.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4-chloro-5-methoxybenzoic acid, and how can reaction conditions be optimized for improved yield?

- Methodology : The compound is typically synthesized via electrophilic substitution on a benzoic acid backbone. Key steps include bromination, chlorination, and methoxylation. Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and using catalysts like FeCl₃ for regioselectivity . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Br₂) are critical for yield enhancement. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., deshielded aromatic protons near electron-withdrawing groups) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in substituent orientation, particularly for distinguishing bromine and chlorine positions .

- HPLC-MS : Validates purity (>98%) and detects trace byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodology : Due to low water solubility, co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) are used. For in vitro studies, pre-dissolve in DMSO and dilute in PBS (pH 7.4). Monitor stability via UV-Vis spectroscopy to ensure no aggregation or degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom at the ortho position is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to the para-chloro group. Methoxy’s electron-donating effect deactivates the ring, directing electrophiles to the bromine site. DFT calculations (e.g., using Gaussian) model charge distribution to predict reactivity, validated by LC-MS monitoring of coupling products .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in amidation reactions)?

- Methodology :

- Controlled Experiments : Vary reaction parameters (temperature, catalyst loading) systematically. For example, excess EDCI in amidation may lead to acylurea byproducts; reduce coupling agent ratios and monitor via TLC .

- Isotopic Labeling : Use ¹⁸O-labeled carboxylic acid to trace hydrolysis pathways.

- Kinetic Studies : Compare activation energies for competing pathways using Arrhenius plots to identify dominant mechanisms .

Q. Can computational modeling predict preferred reaction sites for derivatization of this compound?

- Methodology : Molecular descriptors (e.g., SMILES:

COC1=C(C(=C(C(=C1)Cl)Br)C(=O)O)) are used in software like Schrödinger Suite to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the bromine atom shows higher electrophilicity, making it prone to nucleophilic aromatic substitution. Docking studies (AutoDock Vina) predict binding affinity for drug-design applications .

Q. How does steric hindrance from the methoxy group affect crystallization behavior?

- Methodology : X-ray crystallography (SHELXL) reveals packing inefficiencies due to methoxy’s bulk, leading to polymorphic forms. Slow evaporation from ethyl acetate yields monoclinic crystals (space group P2₁/c), while rapid cooling produces triclinic forms. Differential Scanning Calorimetry (DSC) analyzes thermal stability of polymorphs .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.